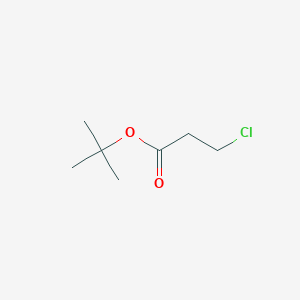

Tert-butyl 3-chloropropanoate

Description

The exact mass of the compound Tert-butyl 3-chloropropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-chloropropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-chloropropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGULCJLBEJUCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335206 | |

| Record name | tert-butyl 3-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55710-80-0 | |

| Record name | tert-butyl 3-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-chloropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 3-chloropropanoate (CAS: 55710-80-0) for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Tert-butyl 3-chloropropanoate, a seemingly simple bifunctional molecule, represents a powerful tool for the discerning chemist. Its unique combination of a sterically hindered ester and a reactive primary alkyl chloride offers a nuanced reactivity profile that can be exploited to introduce valuable propanoate synthons in a controlled manner. This guide, intended for the practicing researcher and drug development professional, moves beyond a cursory overview to provide a deep, mechanistically-grounded understanding of the synthesis, characterization, and strategic application of this important chemical intermediate. We will explore the causality behind synthetic choices, delve into the intricacies of its reactivity, and present detailed protocols to empower its effective use in the laboratory.

Section 1: Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its safe and effective use. Tert-butyl 3-chloropropanoate is a clear liquid under standard conditions, possessing a molecular architecture that dictates its reactivity and handling requirements.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 55710-80-0 | [1] |

| Molecular Formula | C₇H₁₃ClO₂ | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| IUPAC Name | tert-butyl 3-chloropropanoate | [1] |

| SMILES | CC(C)(C)OC(=O)CCCl | [1] |

| Boiling Point | ~196.3°C at 760 mmHg (for butyl 3-chloropropanoate) | [2] |

| Density | ~1.035 g/cm³ (for butyl 3-chloropropanoate) | [2] |

Note: Experimental data for the tert-butyl ester is limited in some public sources; data for the closely related n-butyl ester is provided for approximation.

Safety and Handling

As a halogenated organic compound, tert-butyl 3-chloropropanoate requires careful handling in a laboratory setting. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Section 2: Synthesis of Tert-butyl 3-chloropropanoate

The synthesis of tert-butyl 3-chloropropanoate can be approached through several strategic disconnections. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity. Two prevalent methods are the esterification of 3-chloropropanoic acid with isobutylene and the reaction of 3-chloropropionyl chloride with tert-butanol.

Method 1: Acid-Catalyzed Esterification of 3-Chloropropanoic Acid with Isobutylene

This method is analogous to the industrial preparation of other tert-butyl esters, such as tert-butyl chloroacetate, and offers a direct route from the parent carboxylic acid.[3] The reaction proceeds via the formation of a stable tert-butyl cation from isobutylene under acidic conditions, which is then trapped by the carboxylic acid.

Caption: Synthesis of Tert-butyl 3-chloropropanoate via Isobutylene Esterification.

-

Reaction Setup: To a cooled (-15 °C to -20 °C), stirred solution of 3-chloropropanoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of a strong acid like trifluoromethanesulfonic acid (triflic acid).[4]

-

Addition of Isobutylene: Slowly bubble condensed isobutylene (1.5-2.0 eq) into the reaction mixture, maintaining the low temperature. For larger scales, the reaction can be performed in a sealed pressure vessel.[3]

-

Reaction Monitoring: Stir the mixture at low temperature for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting carboxylic acid is consumed.

-

Work-up: Quench the reaction by the slow addition of a weak base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate, until the acidic catalyst is neutralized.[4] Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure tert-butyl 3-chloropropanoate.

Causality of Experimental Choices:

-

Low Temperature: The use of low temperatures is crucial to suppress the polymerization of isobutylene, a common side reaction under acidic conditions.

-

Strong Acid Catalyst: A strong acid is required to protonate isobutylene and generate the tert-butyl cation, which is the reactive electrophile in this esterification.

-

Neutralization before Distillation: For acid-sensitive compounds, neutralization before heating during distillation is important to prevent decomposition or reversion to starting materials.

Method 2: Acylation of Tert-butanol with 3-Chloropropionyl Chloride

This method involves the reaction of a stable alcohol with a more reactive acyl chloride. It is often suitable for smaller-scale laboratory preparations.

Caption: Synthesis of Tert-butyl 3-chloropropanoate via Acylation.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add 3-chloropropionyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature remains low.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation.

Section 3: Spectroscopic Characterization

Accurate characterization of the synthesized product is essential for its use in subsequent reactions. The following are the expected spectroscopic signatures for tert-butyl 3-chloropropanoate.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

-

A singlet at ~1.45 ppm: Integrating to 9 protons, this signal corresponds to the chemically equivalent methyl groups of the tert-butyl ester. This upfield, high-integration singlet is a characteristic feature of tert-butyl groups.[5]

-

A triplet at ~2.8 ppm: Integrating to 2 protons, this signal is from the methylene group adjacent to the carbonyl (C(O)CH₂).

-

A triplet at ~3.7 ppm: Integrating to 2 protons, this downfield triplet corresponds to the methylene group attached to the chlorine atom (CH₂Cl). The deshielding effect of the electronegative chlorine atom shifts this signal further downfield compared to the other methylene group.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display the following key resonances:

-

~28 ppm: A strong signal corresponding to the three equivalent methyl carbons of the tert-butyl group.

-

~38 ppm: The carbon of the methylene group attached to the chlorine (CH₂Cl).

-

~41 ppm: The carbon of the methylene group adjacent to the carbonyl (C(O)CH₂).

-

~81 ppm: The quaternary carbon of the tert-butyl group (C(CH₃)₃).

-

~170 ppm: The carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the functional groups:

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of the ester carbonyl group.

-

~1150 cm⁻¹: A strong C-O stretching vibration of the ester linkage.

-

~750-650 cm⁻¹: A C-Cl stretching vibration.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 164 may be weak or absent due to the facile fragmentation of the tert-butyl group. The most prominent peak (base peak) is expected at m/z 57 , corresponding to the highly stable tert-butyl cation, [(CH₃)₃C]⁺.[6] Another significant fragmentation pathway involves the loss of isobutylene (56 Da) to give a fragment at m/z 108. The presence of chlorine will also be indicated by an M+2 isotope peak for chlorine-containing fragments, with an intensity approximately one-third that of the M peak for that fragment.[7]

Section 4: Applications in Pharmaceutical Synthesis

Tert-butyl 3-chloropropanoate is a valuable building block for introducing a three-carbon chain, often as a precursor to a γ-aminobutyric acid (GABA) backbone or other functionalized propyl moieties.

Synthesis of β-Amino Acids and GABA Analogues

A primary application of this reagent is in the synthesis of protected β-amino acids. The primary chloride can be displaced by a nitrogen nucleophile, such as an azide or a protected amine, in an Sₙ2 reaction. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be cleaved under acidic conditions in a later step.

Caption: General workflow for the synthesis of β-amino acids using Tert-butyl 3-chloropropanoate.

This strategy is particularly useful in the synthesis of GABA analogues, which are an important class of neuromodulatory agents.[8][9] For instance, the displacement of the chloride with sodium azide, followed by reduction of the azide and deprotection of the ester, provides a straightforward route to GABA. More complex nitrogen nucleophiles can be used to generate a wide variety of substituted GABA derivatives for structure-activity relationship (SAR) studies.[10]

Use as a Michael Acceptor Precursor

In the presence of a non-nucleophilic base, tert-butyl 3-chloropropanoate can undergo elimination to form tert-butyl acrylate in situ. This allows it to be used as a precursor for Michael additions, where a soft nucleophile adds to the β-carbon of the newly formed α,β-unsaturated ester.

Alkylation of Carbon Nucleophiles

The electrophilic nature of the carbon bearing the chlorine atom allows for the alkylation of various carbon nucleophiles, such as enolates or organometallic reagents. This C-C bond-forming reaction provides access to a range of substituted tert-butyl esters, which are versatile intermediates for further synthetic transformations.

Section 5: Conclusion and Future Outlook

Tert-butyl 3-chloropropanoate is a bifunctional reagent whose value lies in its predictable reactivity and the orthogonal nature of its two functional groups. The tert-butyl ester provides robust protection under a variety of conditions, while the primary chloride offers a reliable handle for nucleophilic substitution and other transformations. For the medicinal chemist, it provides a direct and efficient means to incorporate a protected β-amino acid precursor, a motif of significant interest in the development of neurologically active agents and peptidomimetics. As the demand for more complex and diverse molecular scaffolds continues to grow, the strategic application of such well-defined and versatile building blocks will remain a cornerstone of successful drug discovery and development programs.

References

- Supporting Information for a scientific article.

-

MDPI. (n.d.). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanochemical Synthesis of α‐halo Alkylboronic Esters. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]

- Interpretation of mass spectra.

- Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol.

-

ResearchGate. (2008). Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. Retrieved from [Link]

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Source not further specified, likely a reference guide for NMR spectroscopy).

-

National Center for Biotechnology Information. (n.d.). Tert-butyl 3-chloropropanoate. PubChem. Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

- Google Patents. (n.d.). Gaba esters and gaba analogue esters.

-

National Center for Biotechnology Information. (n.d.). 1-(Tert-butylamino)-3-chloropropan-2-ol. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 12.3: Interpreting Mass Spectra. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing tert.-butyl chloroacetate.

-

YouTube. (2024, January 25). How to Interpret Mass Spectra | Organic Chemistry Lab Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural analogues of ZAPA as GABAA agonists. PubMed. Retrieved from [Link]

-

MyStudies. (2025, December 8). Tert-Butyl Chloride Lab Synthesis: Yield & Purification Methods. Retrieved from [Link]

-

YouTube. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, February 15). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Method for making tertiary butyl esters.

-

National Center for Biotechnology Information. (n.d.). Isobutyl 3-chloropropionate. PubChem. Retrieved from [Link]

-

Semantic Scholar. (1960, July 1). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011, February). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. Retrieved from [Link]

-

Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of tert-butyl ester.

-

MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

- Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.

-

The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]

Sources

- 1. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl 3-chloropropanoate (27387-79-7) for sale [vulcanchem.com]

- 3. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]

- 4. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]

- 5. acdlabs.com [acdlabs.com]

- 6. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural analogues of ZAPA as GABAA agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of tert-butyl 3-chloropropanoate

An In-depth Technical Guide to the Properties and Applications of tert-Butyl 3-Chloropropanoate

Introduction: A Versatile Bifunctional Building Block

Tert-butyl 3-chloropropanoate (CAS No. 55710-80-0) is a valuable bifunctional molecule in the synthetic chemist's toolbox.[1] Structurally, it combines a primary alkyl chloride with a sterically hindered tert-butyl ester. This unique combination allows for selective chemical transformations at either functional group, making it a strategic intermediate in the synthesis of more complex molecules. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to a variety of nucleophilic and basic conditions, yet readily removable under acidic conditions. Simultaneously, the primary chloride provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-butyl 3-chloropropanoate, its synthesis and purification, key reactivity patterns, and its applications as a versatile intermediate for researchers in organic synthesis and drug development.

Physicochemical Properties

The accurate characterization of a chemical's physical properties is foundational to its application in a laboratory setting. While extensive experimental data for tert-butyl 3-chloropropanoate is not widely published, a combination of computed data and comparison with its isomers allows for a reliable profile.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-chloropropanoate | [1] |

| CAS Number | 55710-80-0 | [1] |

| Molecular Formula | C₇H₁₃ClO₂ | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | No experimental data available. Estimated to be lower than its n-butyl isomer (196.3°C) due to increased branching. | [2] |

| Density | No experimental data available. The n-butyl isomer has a density of 1.035 g/cm³. | [2] |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Sparingly soluble in water. | |

| XLogP3-AA (Computed) | 1.6 | [1] |

Synthesis and Purification

The synthesis of tert-butyl 3-chloropropanoate is most reliably achieved via the esterification of a 3-chloropropanoic acid derivative with tert-butanol. The use of the acid chloride is preferred as it provides a strong electrophile for reaction with the sterically hindered and relatively poor nucleophile, tert-butanol. This method avoids the harsh acidic conditions of a direct Fischer esterification, which could lead to side reactions involving the tert-butyl group (e.g., elimination to isobutylene).

Experimental Protocol: Synthesis via Acid Chloride

This protocol describes a robust method for preparing tert-butyl 3-chloropropanoate from 3-chloropropanoyl chloride and tert-butanol.

Materials:

-

3-Chloropropanoyl chloride

-

tert-Butanol

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butanol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acid Chloride: Add a solution of 3-chloropropanoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching & Workup: Cool the mixture again to 0 °C and slowly add 5% HCl to quench the reaction and dissolve the pyridinium salts. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% HCl, saturated sodium bicarbonate solution, and finally with brine. Caution: CO₂ evolution may occur during the bicarbonate wash. Vent the separatory funnel frequently.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure tert-butyl 3-chloropropanoate.

Caption: Workflow for the synthesis of tert-butyl 3-chloropropanoate.

Chemical Reactivity and Mechanistic Insights

The utility of tert-butyl 3-chloropropanoate stems from its two distinct reactive sites. The choice of reagents and conditions allows for selective manipulation of either the alkyl chloride or the ester functionality.

Nucleophilic Substitution at the C-Cl Bond

The primary alkyl chloride is susceptible to Sₙ2 reactions with a variety of soft and hard nucleophiles. This allows for the introduction of nitrogen, oxygen, sulfur, and carbon-based functional groups.

-

With Amines: Reaction with primary or secondary amines yields the corresponding β-amino esters, which are precursors to valuable β-amino acids.

-

With Azide: Sodium azide readily displaces the chloride to form tert-butyl 3-azidopropanoate, a versatile intermediate for synthesizing triazoles via "click" chemistry or for reduction to the corresponding β-amino ester.

-

With Cyanide: Nucleophilic attack by cyanide anion (e.g., from NaCN) produces tert-butyl 3-cyanopropanoate, which can be hydrolyzed to a dicarboxylic acid derivative.

Under strongly basic conditions, particularly with hindered bases, the competing E2 elimination reaction can occur, leading to the formation of tert-butyl acrylate.

Caption: Generalized Sₙ2 reaction pathway at the C-Cl bond.

Reactions of the tert-Butyl Ester

The tert-butyl ester is a valuable protecting group due to its stability under many reaction conditions, including those that would cleave methyl or ethyl esters (e.g., saponification with aqueous base at room temperature).

-

Acid-Catalyzed Hydrolysis: The ester is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield 3-chloropropanoic acid and isobutylene gas. The mechanism proceeds via a stable tert-butyl carbocation intermediate. This selective deprotection is a cornerstone of its use in multi-step synthesis.

Analytical Characterization (Predicted)

No definitive, published experimental spectra were identified. The following data is predicted based on the known spectroscopic properties of the constituent functional groups.

| Technique | Predicted Data |

| ¹H NMR | δ ~3.7 ppm (t, 2H, -CH₂Cl) δ ~2.7 ppm (t, 2H, -CH₂CO₂-) δ ~1.45 ppm (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ ~170 ppm (C=O) δ ~82 ppm (-C(CH₃)₃) δ ~42 ppm (-CH₂CO₂-) δ ~38 ppm (-CH₂Cl) δ ~28 ppm (-C(CH₃)₃) |

| IR Spectroscopy | ~1735 cm⁻¹ (C=O stretch, ester) ~1250 & 1150 cm⁻¹ (C-O stretch) ~750 cm⁻¹ (C-Cl stretch) |

| Mass Spec (EI) | M⁺˙: m/z 164/166 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) Base Peak: m/z 57 ([C(CH₃)₃]⁺) Other Fragments: m/z 109/111 (loss of tert-butyl), m/z 129 (loss of Cl) |

Applications in Synthesis and Drug Development

While not frequently cited as a direct intermediate in the synthesis of blockbuster drugs, tert-butyl 3-chloropropanoate is a quintessential building block for introducing a three-carbon chain with a protected carboxylic acid. This "C3 synthon" is invaluable in medicinal chemistry for several reasons:

-

Scaffold Elaboration: It can be used to lengthen existing molecular scaffolds, providing a handle for further functionalization.

-

Synthesis of γ-Amino Acids: As shown in the representative scheme below, it is an ideal starting material for the synthesis of protected γ-amino acid derivatives. These motifs are present in numerous bioactive compounds, including drugs like Gabapentin and Pregabalin (though they are synthesized via different routes). The scheme illustrates a common sequence used in drug discovery programs.

Representative Scheme: Synthesis of a Protected γ-Amino Ester

This sequence demonstrates how the molecule can be used to couple with a primary amine via Sₙ2 reaction. The resulting product contains the stable tert-butyl ester, which can be carried through several synthetic steps before a final deprotection under acidic conditions reveals the desired carboxylic acid.

Safety and Handling

Tert-butyl 3-chloropropanoate is classified as a hazardous substance and must be handled with appropriate precautions.

| Hazard Type | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory | H335: May cause respiratory irritation |

(Source: PubChem CID 523716)[1]

Handling:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

References

-

AccelaChem. (n.d.). 55710-80-0, tert-Butyl 3-Chloropropanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347117, N-tert-butyl-3-chloropropanamide. Retrieved from [Link]

-

AccelaChem. (n.d.). 1260682-15-2, 2,4,6-Trichloro-5-(hydroxymethyl)pyrimidine. Retrieved from [Link]

-

Norris, J. F., & Olmsted, A. W. (1941). tert.-BUTYL CHLORIDE. Organic Syntheses, Coll. Vol. 1, p. 144. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Penhoat, M., et al. (2018). Exploring (R)-tert-Butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate: A Key Intermediate in Lacosamide Synthesis. Pharmaceutical Technology.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

-

PubChemLite. (n.d.). Tert-butyl 3-chloropropanoate (C7H13ClO2). Retrieved from [Link]

-

Chemical Shifts. (n.d.). TERT.-BUTYL-3-CHLOROBUT-2-ENOATE - [13C NMR]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 523716, tert-Butyl 3-chloropropanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 523713, tert-Butyl 2-chloropropanoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from [Link]

- Wright, S. W., Hageman, D. L., & McClure, L. D. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Tetrahedron Letters, 38(43), 7345-7346.

-

The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 55710-82-2 | Product Name: Deltamethric Acid Chloride. Retrieved from [Link]

-

University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15458, tert-Butyl acrylate. Retrieved from [Link]

-

OC-Praktikum. (2006). Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Retrieved from [Link]

-

European Patent Office. (2020). PYRROLE AMIDE COMPOUND AND USE THEREOF - EP 3950674 A1. Retrieved from [Link]

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-797.

-

Cheméo. (n.d.). tert-Butyl acrylate. Retrieved from [Link]

- Google Patents. (1997). US5591888A - Process for producing tert.-butyl chloroacetate.

- MDPI. (2010). Tetrabutylammonium Bromide Media Aza-Michael Addition. Molecules, 15(1), 409-422.

-

YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. Retrieved from [Link]

-

ResearchGate. (2017). Volatile organic compounds associated with postharvest fungi detected in stored wheat grain. Retrieved from [Link]

- Google Patents. (1956). US2774785A - Addition of hydrogen chloride or hydrogen bromide to maleic, fumaric, or acrylic acids or their esters.

-

Wikipedia. (n.d.). tert-Butyl chloride. Retrieved from [Link]

-

The Aquila Digital Community. (2010). Investigation of Novel Thiol "Click" Reactions. Retrieved from [Link]

- PubMed. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology, 191(4), 1276-1303.

Sources

An In-depth Technical Guide to tert-Butyl 3-Chloropropanoate

This guide provides a comprehensive technical overview of tert-butyl 3-chloropropanoate, a valuable bifunctional building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, spectral characterization, reactivity, and applications of this versatile reagent. The content herein is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower effective and reproducible application in a laboratory setting.

Core Molecular and Physical Properties

Tert-butyl 3-chloropropanoate is a halogenated aliphatic ester. The presence of a reactive terminal chloride and a sterically hindered tert-butyl ester group makes it a strategic component for sequential chemical modifications. The bulky tert-butyl group provides steric protection and can be selectively removed under acidic conditions, a feature highly prized in multi-step synthesis.

Key Identifiers and Physicochemical Data

A summary of the fundamental properties of tert-butyl 3-chloropropanoate is presented below. This data is essential for its identification, handling, and use in quantitative experimental design.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 3-chloropropanoate | [PubChem][1] |

| Synonyms | t-Butyl 3-chloropropanoate, Propanoic acid, 3-chloro-, 1,1-dimethylethyl ester | [PubChem][1] |

| CAS Number | 55710-80-0 | [ChemScene][2] |

| Molecular Formula | C₇H₁₃ClO₂ | [PubChem][1] |

| Molecular Weight | 164.63 g/mol | [PubChem, BLD Pharm][1][3] |

| SMILES | CC(C)(C)OC(=O)CCCl | [ChemScene][2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [BLD Pharm][3] |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 3-chloropropanoate is most commonly achieved via the esterification of a 3-chloropropanoic acid derivative with tert-butanol. The choice of method hinges on balancing reactivity with the inherent instability of the tert-butyl cation, which is prone to elimination (forming isobutylene) under harsh acidic conditions.

Primary Synthetic Route: Acyl Chloride Esterification

The most reliable and high-yielding laboratory method involves the reaction of 3-chloropropionyl chloride with tert-butanol in the presence of a non-nucleophilic base, such as pyridine or triethylamine.

Reaction: (CH₂)₂ClC(O)Cl + (CH₃)₃COH → (CH₂)₂ClC(O)OC(CH₃)₃ + HCl

Causality of Experimental Choices:

-

Starting Material : 3-chloropropionyl chloride is used instead of 3-chloropropanoic acid because the acyl chloride is significantly more electrophilic, allowing the reaction to proceed under milder conditions. This is crucial for avoiding the acid-catalyzed dehydration of tert-butanol.

-

Solvent : An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is preferred to prevent side reactions with the solvent.

-

Base : A tertiary amine base (e.g., pyridine) is added to scavenge the hydrochloric acid (HCl) byproduct. This prevents the HCl from protonating the tert-butanol, which would initiate its decomposition to isobutylene, and also drives the reaction equilibrium toward the product side.

-

Temperature : The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control its exothermicity and minimize side reactions.

Detailed Experimental Protocol

This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions. A thorough risk assessment is required before execution.

-

Reactor Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an argon inlet to maintain an inert atmosphere.

-

Reagent Charging : The flask is charged with tert-butanol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane). A stoichiometric amount of pyridine (1.1 eq.) is added.

-

Cooling : The reaction mixture is cooled to 0 °C using an ice-water bath.

-

Acyl Chloride Addition : 3-chloropropionyl chloride (1.0 eq.), dissolved in a small amount of the anhydrous solvent, is added dropwise to the stirred solution via the dropping funnel over 30-60 minutes.

-

Reaction : The mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, the reaction is quenched by the slow addition of water. The mixture is transferred to a separatory funnel. The organic layer is separated and washed sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Isolation : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield pure tert-butyl 3-chloropropanoate.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of tert-butyl 3-chloropropanoate.

Spectroscopic Characterization

| Technique | Expected Data / Key Features |

| ¹H NMR | ~1.45 ppm (singlet, 9H, -C(CH₃)₃)~2.75 ppm (triplet, 2H, -C(O)CH₂-)~3.70 ppm (triplet, 2H, -CH₂Cl) |

| ¹³C NMR | ~28 ppm (-C(CH₃)₃)~40 ppm (-CH₂Cl)~41 ppm (-C(O)CH₂-)~81 ppm (-OC(CH₃)₃)~170 ppm (C=O, ester) |

| FT-IR | ~2980 cm⁻¹ (C-H stretch, sp³)~1735 cm⁻¹ (strong C=O stretch, ester)~1150 cm⁻¹ (strong C-O stretch, ester)~750 cm⁻¹ (C-Cl stretch) |

Note: These are predicted chemical shifts (in CDCl₃) and frequencies. Actual experimental values may vary slightly.

Reactivity and Applications in Drug Development

Tert-butyl 3-chloropropanoate serves as a versatile C3 building block. Its utility stems from the orthogonal reactivity of its two functional groups.

-

Nucleophilic Substitution : The primary chloride is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions). This allows for the facile introduction of the propanoate scaffold into larger molecules.

-

Ester Hydrolysis : The tert-butyl ester is stable to many basic and nucleophilic conditions but can be cleanly cleaved under acidic conditions (e.g., trifluoroacetic acid) to unmask a carboxylic acid.

This dual functionality makes it an ideal starting material for the synthesis of complex molecules where sequential reaction at different sites is required.

Exemplary Application: Synthesis of β-Amino Acids

A primary application of this reagent is in the synthesis of protected β-amino acids, which are critical components of various pharmaceuticals, including peptide mimics and enzyme inhibitors.

Workflow:

-

Azide Formation : The chloride is first converted to an azide via nucleophilic substitution with sodium azide (NaN₃). This introduces a nitrogen functionality in a protected form.

-

Reduction : The azide is then reduced to a primary amine (e.g., via catalytic hydrogenation or Staudinger reaction).

-

Protection/Deprotection : The resulting amine can be protected with a suitable group (e.g., Boc, Cbz), followed by the selective acidic cleavage of the tert-butyl ester to reveal the carboxylic acid, yielding a fully functionalized β-amino acid building block.

The tert-butyl group is particularly useful as it is often employed in molecules that also contain other acid-labile groups, allowing for strategic deprotection schemes. Its role as a bioisostere for other groups is also an area of active research in medicinal chemistry.[4]

Safety and Handling

As a laboratory chemical, tert-butyl 3-chloropropanoate must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Class | Statement | Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| STOT SE 3 | May cause respiratory irritation | H335 |

(Source: [PubChem][1])

Handling Recommendations:

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and degradation.[3]

-

Incompatibilities : Avoid contact with strong acids, strong bases, and strong oxidizing agents.

References

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 523716, Tert-butyl 3-chloropropanoate. [Link]

-

PubChemLite . Tert-butyl 3-chloropropanoate (C7H13ClO2). [Link]

-

Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 55710-80-0|tert-Butyl 3-chloropropanoate|BLD Pharm [bldpharm.com]

- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl 3-chloropropanoate: A Strategic Guide to a Versatile Synthetic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate chess game of synthetic chemistry, particularly within the high-stakes arena of drug discovery, the selection of foundational reagents is a critical opening move. Tert-butyl 3-chloropropanoate (CAS No. 55710-80-0) has emerged as a deceptively simple yet powerful C3 building block.[1] Its value lies in the chemically orthogonal nature of its two functional groups: a sterically hindered tert-butyl ester that provides robust protection against a wide range of nucleophiles and bases, and a primary alkyl chloride that serves as a reliable electrophilic handle for carbon-carbon and carbon-heteroatom bond formation. This guide offers a senior-level perspective on the commercial landscape, synthesis, quality control, and strategic application of this intermediate, providing field-proven insights for its effective deployment in complex synthetic campaigns.

Commercial Landscape: Sourcing and Supplier Vetting

Tert-butyl 3-chloropropanoate is a readily available commodity in the fine chemical market, offered by numerous suppliers catering to scales from discovery (milligrams) to process development (kilograms). The primary consideration for researchers is not merely availability but the assurance of purity and batch-to-batch consistency, as seemingly minor impurities can have cascading negative effects on multi-step syntheses.

Causality in Supplier Selection: A low-purity starting material often contains unreacted 3-chloropropionic acid or byproducts from the esterification process. The acidic impurity can interfere with base-sensitive reactions, while other ester-containing impurities can complicate purification and lead to erroneous analytical data in subsequent steps. Therefore, vetting a supplier requires scrutinizing the provided Certificate of Analysis (CoA) for purity (typically ≥95%) and the analytical methods used for its determination (GC, NMR).

Table 1: Representative Commercial Suppliers of Tert-butyl 3-chloropropanoate

| Supplier | CAS Number | Representative Purity | Key Offerings & Notes |

| BOC Sciences | 55710-80-0 | ≥95% | A useful research chemical for various applications.[] |

| ChemScene | 55710-80-0 | ≥95% | Offers custom synthesis and commercial production services.[3] |

| Key Organics | 55710-80-0 | N/A | Provides various quantities for research and development.[4] |

| BLD Pharm | 55710-80-0 | N/A | Offers detailed product documentation including NMR and HPLC data.[5] |

| Dayang Chem | N/A | N/A | A manufactory with experience in providing this chemical for several years.[6] |

Note: This table is not exhaustive. Researchers should always verify current specifications and availability directly with suppliers.

Synthesis, Mechanism, and Quality Control

A fundamental understanding of the synthetic route to tert-butyl 3-chloropropanoate is invaluable for anticipating potential impurities and troubleshooting downstream reactions. The most prevalent industrial method is the acid-catalyzed esterification of 3-chloropropionic acid with isobutylene.

Mechanism & Rationale: This reaction proceeds via the formation of a stable tert-butyl cation from isobutylene under strong acidic conditions (e.g., H₂SO₄ or a solid acid catalyst like an ion-exchange resin).[7] The carboxylic acid then acts as a nucleophile, attacking the carbocation to form the tert-butyl ester. The use of isobutylene is economically and atom-efficient, and the tert-butyl group's steric bulk prevents side reactions at the ester carbonyl, making this a highly selective transformation.

Caption: Industrial synthesis workflow for tert-butyl 3-chloropropanoate.

Self-Validating Laboratory Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis. Each step includes validation checks to ensure the reaction is proceeding as expected.

Materials:

-

3-Chloropropionic acid (1.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.05 equiv)

-

Isobutylene, condensed

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Pressure-rated flask or Parr shaker

Procedure:

-

Reactor Charging: Dissolve 3-chloropropionic acid in anhydrous DCM in a pressure-rated flask under an inert atmosphere (e.g., Argon). Cool the solution to 0°C in an ice bath.

-

Causality: Using anhydrous solvent prevents water from competing with the carboxylic acid in attacking the tert-butyl cation, which would form tert-butanol as a byproduct.

-

-

Catalyst Addition: Slowly add concentrated H₂SO₄ dropwise. The solution should remain clear.

-

Isobutylene Introduction: Carefully add condensed isobutylene (approx. 2-3 equiv) to the sealed reaction vessel.

-

Trustworthiness Check: The reaction is typically exothermic. A slight increase in temperature upon isobutylene addition is an indicator that the reaction has initiated.

-

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Validation: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (staining with KMnO₄) or GC-MS. The disappearance of the 3-chloropropionic acid spot/peak indicates completion.

-

-

Workup and Neutralization: Carefully vent the reactor and transfer the mixture to a separatory funnel. Wash cautiously with saturated NaHCO₃ solution until effervescence ceases. This step neutralizes the sulfuric acid catalyst and any unreacted starting material.

-

Trustworthiness Check: Test the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH ≥ 7).

-

-

Extraction & Drying: Wash the organic layer with brine, then dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate via rotary evaporation.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield the final product as a colorless liquid.

-

Validation: The purity of the distilled product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

-

Strategic Applications in Drug Development

The utility of tert-butyl 3-chloropropanoate lies in its ability to serve as a masked β-alanine equivalent, enabling the construction of more complex molecular architectures. Chlorine-containing molecules are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring at least one chlorine atom, highlighting the importance of chloro-functionalized building blocks.[8]

Core Synthetic Strategy: The primary application involves a two-stage process: (1) nucleophilic displacement of the chloride, followed by (2) acidic deprotection of the tert-butyl ester.

Caption: Core two-stage synthetic strategy using the title compound.

Example Application: Synthesis of a β-Substituted Amino Acid Derivative

-

Nucleophilic Substitution: The free primary amine of a molecule like tert-butyl (3-aminopropyl)carbamate can be used to displace the chloride from tert-butyl 3-chloropropanoate, forming a new C-N bond.[9] This reaction is typically performed in a polar aprotic solvent like DMF with a non-nucleophilic base (e.g., DIEA) to scavenge the HCl byproduct.

-

Deprotection: The resulting molecule, now containing two tert-butyl ester or carbamate groups, can be globally deprotected using a strong acid like trifluoroacetic acid (TFA) in DCM.[10] This step efficiently liberates the free carboxylic acid and amine, which can then be used in peptide couplings or other transformations.

Safety, Handling, and Storage

As a reactive chemical, proper handling of tert-butyl 3-chloropropanoate is essential for laboratory safety.

-

Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Safety data sheets from suppliers like TCI and Sigma-Aldrich provide comprehensive hazard information.[11]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

Tert-butyl 3-chloropropanoate is more than a simple reagent; it is a strategic tool that offers synthetic chemists a reliable and versatile method for introducing the propanoate scaffold. Its commercial availability, coupled with a straightforward and scalable synthesis, makes it an attractive choice for both academic research and industrial drug development. By understanding its synthesis, potential impurities, and the logic of its application, researchers can fully exploit its capabilities to build complex, biologically active molecules with greater efficiency and control.

References

-

PubChem, National Institutes of Health. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716.[Link]

-

PrepChem.com. Synthesis of t-butyl 5-chloro-3-oxopentanoate.[Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.[Link]

-

Organic Syntheses. tert.-BUTYL CHLORIDE.[Link]

-

The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.[Link]

-

PubMed Central, National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.[Link]

- Google Patents.

Sources

- 1. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 55710-80-0|tert-Butyl 3-chloropropanoate|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. tcichemicals.com [tcichemicals.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Tert-butyl 3-chloropropanoate in Organic Solvents

Abstract

Tert-butyl 3-chloropropanoate is a pivotal building block in contemporary drug discovery and organic synthesis, valued for its unique combination of a reactive chloro-substituent and a sterically hindered tert-butyl ester. Its solubility profile across a diverse array of organic solvents is a critical parameter that dictates reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 3-chloropropanoate, moving beyond empirical observations to a predictive framework grounded in the principles of molecular interactions. We will explore the theoretical underpinnings of its solubility, present a detailed experimental protocol for its empirical determination, and offer a predictive analysis based on Hansen Solubility Parameters (HSP). This guide is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this versatile reagent.

Introduction: The Molecular Architecture and Its Implications for Solubility

Tert-butyl 3-chloropropanoate, with the chemical formula C₇H₁₃ClO₂[1], possesses a molecular structure that intrinsically governs its interactions with solvent molecules. Understanding this architecture is the first step in predicting its solubility behavior.

The molecule can be deconstructed into three key functional regions:

-

The Tert-butyl Group: This bulky, nonpolar aliphatic group significantly contributes to the molecule's steric hindrance and lipophilicity.

-

The Ester Linkage: The carbonyl (C=O) and ether (-O-) functionalities of the ester group introduce polarity and the potential for dipole-dipole interactions.

-

The Chlorinated Alkyl Chain: The presence of a chlorine atom on the propyl chain introduces a polar C-Cl bond, further influencing the molecule's overall polarity and its ability to engage in specific interactions.

The interplay of these features—a nonpolar, sterically demanding headgroup and a more polar, reactive tail—results in a molecule of intermediate polarity. This duality is the primary determinant of its solubility across the spectrum of organic solvents. The general principle of "like dissolves like" serves as a foundational concept; the compound will exhibit greater solubility in solvents with similar polarity and intermolecular force characteristics.

Theoretical Framework: Predicting Solubility through Molecular Interactions

The dissolution of a solute in a solvent is an energetically driven process. For tert-butyl 3-chloropropanoate to dissolve, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The Role of Polarity

The polarity of tert-butyl 3-chloropropanoate, arising from the ester and chloro functionalities, suggests that it will be more soluble in moderately polar solvents compared to highly nonpolar or highly polar solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. While the nonpolar tert-butyl group will interact favorably, the polar ester and chloro groups will be less effectively solvated, potentially limiting solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess significant dipole moments and can engage in favorable dipole-dipole interactions with the ester and C-Cl bonds of tert-butyl 3-chloropropanoate. This class of solvents is predicted to be effective at dissolving the compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by their ability to act as hydrogen bond donors. While the oxygen atoms of the ester group in tert-butyl 3-chloropropanoate can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. The strong hydrogen bonding network of the solvent itself must be disrupted, which may not be fully compensated by the new interactions, potentially leading to moderate solubility.

Hansen Solubility Parameters (HSP): A Quantitative Approach to Prediction

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of HSP is that substances with similar (δd, δp, δh) values are likely to be miscible. The "distance" (Ra) between the HSP values of the solute and solvent in "Hansen space" can be calculated using the following equation:

A smaller Ra value indicates a higher likelihood of solubility.

Molecular Breakdown for Group Contribution Analysis:

| Group | Number | Fd (J^0.5 cm^1.5 mol^-1) | Fp (J^0.5 cm^1.5 mol^-1) | Eh (J mol^-1) | V (cm^3 mol^-1) |

| -CH₃ | 4 | 820 | 0 | 0 | 67.2 |

| >C< (quaternary) | 1 | 120 | 0 | 0 | 4.5 |

| -COO- (ester) | 1 | 500 | 700 | 4000 | 21.0 |

| -CH₂- | 2 | 540 | 0 | 0 | 32.6 |

| -Cl (aliphatic) | 1 | 550 | 400 | 500 | 24.5 |

| Total | 3210 | 1100 | 4500 | 149.8 |

Calculation of HSP:

-

Molar Volume (V): ΣV = (4 * 16.8) + 4.5 + 21.0 + (2 * 16.3) + 24.5 = 149.8 cm³/mol

-

Dispersion Component (δd): ΣFd / V = 3210 / 149.8 = 21.4 MPa⁰.⁵

-

Polar Component (δp): √(ΣFp²) / V = √(1100²) / 149.8 = 7.3 MPa⁰.⁵

-

Hydrogen Bonding Component (δh): √(ΣEh / V) = √(4500 / 149.8) = 5.5 MPa⁰.⁵

Predicted Hansen Solubility Parameters for Tert-butyl 3-chloropropanoate:

| Parameter | Value (MPa⁰.⁵) |

| δd | 21.4 |

| δp | 7.3 |

| δh | 5.5 |

Using the estimated HSP values for tert-butyl 3-chloropropanoate, we can calculate the Ra distance to various common organic solvents and predict the relative solubility.

| Solvent | δd | δp | δh | Ra (Distance) | Predicted Solubility |

| Excellent Solvents (Low Ra) | |||||

| Dichloromethane | 18.2 | 6.3 | 6.1 | 6.7 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 9.5 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 12.2 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 11.5 | High |

| Good to Moderate Solvents | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 10.5 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 15.8 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 15.8 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 17.7 | Moderate to Low |

| Poor Solvents (High Ra) | |||||

| Hexane | 14.9 | 0.0 | 0.0 | 16.3 | Low |

| Methanol | 15.1 | 12.3 | 22.3 | 20.6 | Low |

| Water | 15.5 | 16.0 | 42.3 | 41.3 | Very Low/Insoluble |

This predictive table suggests that tert-butyl 3-chloropropanoate will be highly soluble in chlorinated solvents, ethers, ketones, and esters. Its solubility is expected to be moderate in aromatic hydrocarbons and some alcohols, and poor in highly nonpolar alkanes and highly polar, protic solvents like water and methanol.

Experimental Determination of Solubility: A Validating Protocol

While theoretical predictions provide a strong foundation, empirical determination of solubility is essential for process optimization and validation. The following protocol outlines a robust method for determining the solubility of tert-butyl 3-chloropropanoate in a given organic solvent.

Materials and Equipment

-

Tert-butyl 3-chloropropanoate (>98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or high-performance liquid chromatograph with a suitable detector (HPLC)

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Add an excess amount of tert-butyl 3-chloropropanoate to each vial to ensure that a saturated solution is formed and some solid remains undissolved.

-

Seal the vials and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixtures for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease stirring and allow the excess solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. The filtration step is critical to remove any undissolved microcrystals.

-

Determine the mass of the collected filtrate.

-

Prepare a series of dilutions of the filtrate for chromatographic analysis.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of tert-butyl 3-chloropropanoate of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated GC or HPLC method to generate a calibration curve.

-

Analyze the diluted filtrate samples under the same chromatographic conditions.

-

Using the calibration curve, determine the concentration of tert-butyl 3-chloropropanoate in the saturated solution.

-

-

Calculation of Solubility:

-

From the concentration determined in the previous step, calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Self-Validation and Trustworthiness: The inclusion of a 24-48 hour equilibration period ensures that the system has reached a true thermodynamic equilibrium. The filtration step is a critical control to prevent the overestimation of solubility due to suspended solids. The use of a multi-point calibration curve for the analytical instrumentation ensures the accuracy and linearity of the quantitative measurement.

Practical Applications in Drug Development and Synthesis

A thorough understanding of the solubility of tert-butyl 3-chloropropanoate is paramount for its effective use.

-

Reaction Solvent Selection: Choosing a solvent in which both tert-butyl 3-chloropropanoate and other reactants are highly soluble can significantly enhance reaction rates and yields by ensuring a homogeneous reaction mixture. For example, its high predicted solubility in THF and dichloromethane makes these excellent choices for nucleophilic substitution reactions involving the chloro-group.

-

Crystallization and Purification: The differential solubility in various solvents is the basis for purification by crystallization. A solvent system can be designed where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for the isolation of pure crystals. The predicted poor solubility in hexane makes it a potential anti-solvent for crystallization from a more soluble medium like ethyl acetate.

-

Formulation Development: In the context of drug development, if a derivative of tert-butyl 3-chloropropanoate is the active pharmaceutical ingredient (API), its solubility in various pharmaceutically acceptable solvents will be a key factor in developing liquid formulations.

Safety and Handling Considerations

Based on available safety data, tert-butyl 3-chloropropanoate is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The solubility of tert-butyl 3-chloropropanoate in organic solvents is a multifaceted property governed by its unique molecular structure. A predictive framework based on the "like dissolves like" principle and quantitatively refined by Hansen Solubility Parameters provides a powerful tool for solvent selection. This theoretical understanding, when coupled with rigorous experimental validation, empowers researchers to optimize synthetic routes, streamline purification processes, and accelerate the development of novel chemical entities. The data and methodologies presented in this guide offer a comprehensive resource for any scientist working with this important chemical intermediate.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 523716, Tert-butyl 3-chloropropanoate. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.

-

Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2020). Polymers, 12(11), 2530. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 3-Chloropropanoate: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 3-chloropropanoate, a valuable bifunctional building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthetic methodologies, chemical reactivity, and its strategic applications in the synthesis of pharmaceutical intermediates.

Molecular Structure and Physicochemical Properties

Tert-butyl 3-chloropropanoate is a carboxylic acid ester characterized by a propanoate backbone substituted with a chlorine atom at the C-3 position and a sterically bulky tert-butyl group forming the ester.

IUPAC Name: tert-butyl 3-chloropropanoate[1]

Synonyms: t-Butyl 3-chloropropanoate, 3-Chloropropanoic acid 1,1-dimethylethyl ester, tert-butyl beta-chloropropionate[1]

Chemical Formula: C₇H₁₃ClO₂[1]

Molecular Weight: 164.63 g/mol [1]

CAS Number: 55710-80-0[1]

The structure of tert-butyl 3-chloropropanoate features two key reactive sites: the electrophilic carbon of the ester carbonyl group and the carbon atom bonded to the chlorine, which is susceptible to nucleophilic substitution. The tert-butyl group provides significant steric hindrance, which influences the molecule's reactivity and stability. This steric shield makes the ester less susceptible to nucleophilic attack compared to less hindered esters like methyl or ethyl esters.

Table 1: Physicochemical Properties of tert-Butyl 3-Chloropropanoate

| Property | Value | Source |

| Molecular Formula | C₇H₁₃ClO₂ | PubChem[1] |

| Molecular Weight | 164.63 g/mol | PubChem[1] |

| CAS Number | 55710-80-0 | PubChem[1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 196.3 °C (Predicted for butyl 3-chloropropanoate) | Vulcanchem[2] |

| Density | 1.035 g/cm³ (Predicted for butyl 3-chloropropanoate) | Vulcanchem[2] |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4-1.5 ppm. Two triplets would be expected for the two methylene groups of the propanoate chain, one for the CH₂ group adjacent to the carbonyl (around 2.7-2.8 ppm) and another for the CH₂ group attached to the chlorine atom (around 3.7-3.8 ppm).

-

¹³C NMR: The spectrum would be expected to show a signal for the quaternary carbon of the tert-butyl group around 81 ppm and a signal for the methyl carbons of the tert-butyl group around 28 ppm. The carbonyl carbon would appear downfield, typically in the range of 170-172 ppm. The methylene carbons would be expected around 38 ppm (C-2) and 41 ppm (C-3).

Synthesis of tert-Butyl 3-Chloropropanoate

The synthesis of tert-butyl 3-chloropropanoate can be achieved through several established methods for tert-butyl ester formation. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Acid-Catalyzed Esterification of 3-Chloropropanoic Acid with Isobutylene

A common and industrially viable method for the synthesis of tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutylene. This reaction is typically carried out under pressure due to the gaseous nature of isobutylene.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for a similar compound, tert-butyl chloroacetate, involves reacting chloroacetic acid with isobutylene in a pressure vessel at elevated temperatures (80-110 °C) for several hours.[3] A similar approach can be adapted for tert-butyl 3-chloropropanoate.

-

Charging the Reactor: A pressure reactor is charged with 3-chloropropanoic acid.

-

Addition of Isobutylene: The reactor is sealed and cooled, and liquefied isobutylene is introduced.

-

Reaction Conditions: The mixture is heated to a temperature between 80 °C and 110 °C. The reaction is allowed to proceed for 4 to 12 hours, during which the pressure will be in the range of 3 to 12 bar.

-

Work-up: After cooling the reactor, the crude product is collected.

-

Purification: The product is purified by distillation under reduced pressure to yield pure tert-butyl 3-chloropropanoate.

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid or a solid acid resin, is used to protonate the isobutylene, generating a stable tert-butyl carbocation, which is then attacked by the carboxylic acid.

-

Pressure Vessel: The use of a pressure vessel is necessary to maintain a sufficient concentration of the gaseous isobutylene in the reaction mixture.

-

Temperature: The elevated temperature increases the reaction rate.

Workflow Diagram:

Caption: Workflow for the synthesis of tert-butyl 3-chloropropanoate.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of tert-butyl 3-chloropropanoate makes it a versatile intermediate in organic synthesis. The two primary sites of reactivity are the ester group and the carbon-chlorine bond.

Reactions at the Ester Group

The tert-butyl ester is relatively stable to many nucleophilic and basic conditions but can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid. This property makes it an excellent protecting group for the carboxylic acid functionality.

Reactions at the Carbon-Chlorine Bond

The chlorine atom at the 3-position is a good leaving group and can be displaced by a variety of nucleophiles in Sₙ2 reactions. This allows for the introduction of a wide range of functional groups at this position.

Nucleophilic Substitution with Azide:

A key application of tert-butyl 3-chloropropanoate is its reaction with sodium azide to form tert-butyl 3-azidopropanoate. This azide intermediate is a precursor to β-alanine tert-butyl ester upon reduction.

Reaction Scheme:

Caption: Synthetic route to β-Alanine tert-butyl ester.

Precursor for β-Lactam Synthesis

β-Lactam antibiotics are a critically important class of antibacterial agents. The synthesis of novel β-lactam derivatives is an ongoing area of research in medicinal chemistry. Tert-butyl 3-chloropropanoate can serve as a precursor for the synthesis of the β-lactam ring. The ability to introduce various substituents at the 3-position via nucleophilic substitution allows for the creation of a library of β-lactam analogues for structure-activity relationship (SAR) studies. [4][5][6][7][8] General Strategy for β-Lactam Formation:

The synthesis typically involves the conversion of the chloro group to an amino group (via the azide), followed by cyclization to form the four-membered β-lactam ring. The tert-butyl ester can be maintained throughout the synthesis and deprotected in the final steps.

Conclusion

Tert-butyl 3-chloropropanoate is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery and development. Its bifunctional nature, coupled with the stability and facile removal of the tert-butyl ester protecting group, allows for the efficient synthesis of key intermediates such as β-alanine derivatives and precursors to β-lactam antibiotics. The synthetic routes and reactivity patterns outlined in this guide provide a solid foundation for researchers and scientists to leverage the potential of this important molecule in their synthetic endeavors.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 523716, tert-Butyl 3-chloropropanoate. Retrieved from [Link]

-